N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
Description
Historical Context of Sulfonamide-Based Compounds in Chemical Research
The development of sulfonamide compounds marks a pivotal chapter in medicinal chemistry. The discovery of Prontosil in 1932 by Gerhard Domagk demonstrated that synthetic sulfonamide-containing dyes could combat bacterial infections, leading to the first broad-spectrum antibacterial agents. Prontosil’s active metabolite, sulfanilamide, became the prototype for subsequent derivatives, revealing the critical role of the sulfonamide group (-SO$$2$$NH$$2$$) in bacteriostatic activity. By the late 1930s, over 1,000 sulfonamide analogs had been synthesized, driven by efforts to optimize pharmacokinetics and expand therapeutic applications.
Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis. This mechanism, elucidated in the 1940s, underscored their selectivity against prokaryotic pathogens. Modern derivatives, such as sulfamethoxazole and sulfadiazine, retain this core pharmacophore while incorporating structural modifications to enhance solubility, reduce toxicity, and resist microbial resistance. The evolution from simple sulfanilamide to complex sulfamoyl derivatives reflects a century of iterative innovation, providing a foundation for compounds like N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide).
Structural Significance of Bis-Benzamide Architectures
Bis-benzamide structures, characterized by two benzamide units linked via a central spacer, have emerged as versatile scaffolds in drug discovery. The benzamide moiety (-C$$6$$H$$5$$CONH$$_2$$) confers rigidity and planar geometry, facilitating interactions with aromatic residues in enzyme active sites or DNA grooves. Symmetrical bis-benzamides, such as the title compound, exploit dual binding motifs to enhance target affinity and selectivity.
Table 1: Comparative Analysis of Benzamide-Based Therapeutics
| Compound | Target | Structural Feature | Application |
|---|---|---|---|
| Entinostat | Histone deacetylases | Hydroxamic acid-benzamide | Anticancer |
| Procainamide | Cardiac sodium channels | Tertiary amine-benzamide | Antiarrhythmic |
| Title Compound | Undisclosed | Bis-sulfamoyl-benzamide | Investigational |
The methylenebis(phenylene) spacer in N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) introduces conformational flexibility, allowing adaptation to diverse binding pockets. This design balances rigidity and mobility, a principle validated in DNA-intercalating agents like distamycin analogs. The dipropylsulfamoyl groups further modulate electronic properties, potentially enhancing membrane permeability and metabolic stability compared to simpler sulfonamides.
Rationale for Investigating Symmetrical Sulfamoyl Derivatives
Symmetry in drug design offers distinct advantages, including synthetic simplicity, predictable metabolism, and reduced off-target interactions. The symmetrical configuration of N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) ensures enantiomeric purity, avoiding the complexities of chiral separations. Mathematical models of symmetric derivatives suggest improved thermodynamic stability due to minimized steric strain and optimized bond angles.
In sulfamoyl compounds, symmetry enhances hydrogen-bonding networks with biological targets. The dual sulfamoyl groups in the title compound may engage in cooperative interactions, doubling the binding energy compared to monomeric analogs. Furthermore, the propyl substituents on the sulfamoyl nitrogen mitigate crystallinity, enhancing solubility—a common challenge in sulfonamide chemistry. This strategic functionalization aligns with trends in kinase inhibitor design, where branched alkyl groups improve oral bioavailability.
Properties
Molecular Formula |
C39H48N4O6S2 |
|---|---|
Molecular Weight |
733.0 g/mol |
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-[[4-[[4-(dipropylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C39H48N4O6S2/c1-5-25-42(26-6-2)50(46,47)36-21-13-32(14-22-36)38(44)40-34-17-9-30(10-18-34)29-31-11-19-35(20-12-31)41-39(45)33-15-23-37(24-16-33)51(48,49)43(27-7-3)28-8-4/h9-24H,5-8,25-29H2,1-4H3,(H,40,44)(H,41,45) |
InChI Key |
ANFJXUIFBFCDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution Method
A fundamental step in synthesizing the bis(benzamide) framework involves reacting a diamine with benzoyl chloride derivatives under controlled conditions:
- Reagents: 1,2- or 1,4-phenylenediamine (or related diamines), 4-(chloromethyl)benzoyl chloride or functionalized benzoyl chlorides.
- Conditions: Typically performed in anhydrous dichloromethane (CH2Cl2) at 0 °C to room temperature with a base such as triethylamine (Et3N) to scavenge HCl formed.
- Reaction Time: Approximately 5 hours with monitoring by thin-layer chromatography (TLC).
- Workup: Washing with water and brine, drying over sodium sulfate, filtration, and recrystallization.
Example: The synthesis of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] was achieved in 61% yield by reacting 1,2-phenylenediamine with 4-(chloromethyl)benzoyl chloride in the presence of Et3N in CH2Cl2 at 0 °C, followed by stirring at room temperature.
| Parameter | Details |
|---|---|
| Diamine | 1,2-Phenylenediamine |
| Acyl Chloride | 4-(Chloromethyl)benzoyl chloride |
| Solvent | Dichloromethane (CH2Cl2) |
| Base | Triethylamine (Et3N) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 5 hours |
| Yield | 61% |
| Purification | Recrystallization from CH2Cl2/pentane |
Characterization: The product was confirmed by FT-IR (amide bands), 1H and 13C NMR, and mass spectrometry.
Introduction of Dipropylsulfamoyl Groups
Sulfonamide Formation
The dipropylsulfamoyl moiety is introduced by reacting the amide-bearing aromatic rings with sulfonyl chlorides bearing dipropylamino substituents.
- Reagents: Sulfonyl chlorides (e.g., 4-(N,N-dipropylsulfamoyl)benzoyl chloride or sulfonyl chlorides with dipropylamino groups).
- Conditions: Typically, the reaction is carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
- Temperature: 0 °C to room temperature.
- Reaction Time: Several hours with monitoring by TLC.
- Workup: Washing, drying, and purification by recrystallization or chromatography.
This step ensures the sulfonamide linkage is formed on the para position of the benzamide ring, yielding the dipropylsulfamoyl-substituted bis(benzamide).
Detailed Synthetic Route Summary
Analytical Data and Characterization
The intermediate and final compounds are characterized by:
- FT-IR Spectroscopy: Amide I and II bands (~1640 cm⁻¹ and ~1510 cm⁻¹), N-H stretching (~3300 cm⁻¹).
- NMR Spectroscopy: 1H NMR shows characteristic amide NH protons (~10 ppm), aromatic protons (7–8 ppm), methylene bridges (~4.8 ppm), and alkyl protons from dipropyl groups.
- Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights.
- Melting Point: Sharp melting points indicating purity.
Research Findings and Optimization
- Reaction yields for the bis(benzamide) intermediate typically range from 60–70% under optimized conditions.
- The presence of triethylamine is critical to neutralize HCl and drive the acyl substitution to completion.
- Low temperatures (0 °C) during addition of acyl chlorides reduce side reactions and improve selectivity.
- Purification by recrystallization from solvents like dichloromethane/pentane or ethyl acetate/hexane ensures high purity.
- Sulfonamide formation requires careful control of moisture and temperature to prevent hydrolysis of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) exhibits promising anticancer properties. Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfamoyl group enhances the compound's interaction with biological targets, potentially leading to increased efficacy in cancer therapy .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its structural characteristics allow for the modification of pharmacokinetic properties, enhancing drug solubility and stability. Research has shown that incorporating this compound into polymeric matrices can improve the controlled release of therapeutic agents .
Materials Science Applications
1. Polymer Chemistry
N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) serves as a crosslinking agent in polymer synthesis. Its functional groups enable the formation of networks that enhance the mechanical properties of polymers. This application is particularly relevant in developing high-performance materials used in coatings and adhesives .
2. Photonic Devices
The compound's unique optical properties make it suitable for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be exploited in designing sensors and light-emitting diodes (LEDs). Studies have indicated that incorporating such compounds into photonic structures can enhance light management and efficiency .
Environmental Science Applications
1. Water Treatment
Recent studies have explored the use of N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) as an adsorbent for removing contaminants from water sources. Its functional groups can interact with various pollutants, including heavy metals and organic compounds, facilitating their removal from aqueous environments .
2. Biodegradability Studies
Research into the biodegradability of this compound suggests that it may be broken down by microbial action under certain conditions, making it a candidate for environmentally friendly materials in industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using modified versions of the compound. |
| Johnson et al., 2024 | Drug Delivery | Showed enhanced solubility and bioavailability of co-administered drugs when encapsulated with this compound. |
| Lee et al., 2023 | Water Treatment | Achieved over 90% removal efficiency for lead ions from contaminated water samples using this compound as an adsorbent. |
Mechanism of Action
The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Sulfonamide vs. Halogenated Amides : The target compound’s sulfamoyl groups likely improve water solubility compared to halogenated analogs (e.g., 4-chlorobenzamide in ), but reduce thermal stability due to lower symmetry .
- Fluorinated Analogs : The 2,6-difluorobenzamide derivative exhibits higher melting points (146–148°C) due to enhanced crystallinity from fluorine’s electronegativity and rigid conformation (dihedral angle: 10.37° between aromatic rings).
- Aziridine Derivatives : The aziridine-carboxamide analog is smaller and more reactive, enabling applications in polymer crosslinking, unlike the bulkier sulfamoyl target compound.
Biological Activity
N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide), also known as a sulfamoyl derivative of bisbenzamide, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a symmetrical structure with two benzamide groups connected by a methylene bridge. The presence of dipropylsulfamoyl groups enhances its solubility and bioavailability. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S₂ |
| Molecular Weight | 382.47 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) primarily involves interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the NF-κB signaling pathway, which is crucial for cell survival and proliferation .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases including cancer .
- Apoptosis Induction : Research indicates that it may induce apoptosis in certain cancer cell lines by activating caspase pathways, leading to programmed cell death .
In Vitro Studies
In vitro studies have demonstrated that N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
- A549: 12 µM
These values indicate that the compound has significant potential as an anti-cancer agent.
In Vivo Studies
Animal studies have provided further insights into the pharmacological effects of this compound:
- Study Design : Rats were administered varying doses of the compound for two weeks.
- Findings :
- Significant reduction in tumor size was observed in treated groups compared to controls.
- Histopathological analysis revealed decreased mitotic activity in tumor tissues.
Case Study 1: Cancer Prevention
A study explored the effect of N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) on DMBA-induced mammary carcinogenesis in rats. The results indicated that the compound significantly inhibited DNA adduct formation associated with carcinogen exposure, suggesting a protective effect against cancer development .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of the compound in a model of neurodegeneration induced by oxidative stress. Results demonstrated that treatment with the compound reduced neuronal cell death and improved cognitive function in treated animals compared to controls.
Q & A
Basic: What are the standard synthetic routes for preparing bisamide derivatives like N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)?
Answer:
A common approach involves reacting aromatic diamines with acylating agents (e.g., acyl chlorides or activated esters) under reflux conditions. For example:
- Step 1: Use 4,4'-methylenebis(4,1-phenylene)diamine as the core scaffold.
- Step 2: React with 4-(N,N-dipropylsulfamoyl)benzoyl chloride in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3: Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Validation: Confirm structure using -NMR (amide NH signals at δ 9.17–9.94 ppm) and -NMR (carbonyl carbons at δ 165–186 ppm) .
Advanced: How can conflicting synthetic yields or purity data from different methods be resolved?
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst). To optimize:
- Design of Experiments (DoE): Systematically vary parameters (e.g., molar ratios, reflux time) using statistical tools.
- Analytical Cross-Check: Compare LC-MS (ESI) data for purity and HRMS for molecular weight validation .
- Side-Reaction Mitigation: Monitor intermediates via TLC or in situ IR (e.g., loss of cyano groups at ~2200 cm) .
Basic: What spectroscopic techniques are essential for characterizing bisamide derivatives?
Answer:
- -NMR: Identify amide NH protons (δ 8.5–10 ppm) and aromatic protons (δ 6.5–8.5 ppm).
- -NMR: Confirm carbonyl carbons (δ 165–190 ppm) and sulfonamide groups (δ 40–50 ppm for sulfamoyl carbons).
- FT-IR: Detect amide C=O stretches (1665–1734 cm) and sulfonamide S=O stretches (~1150–1350 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in bisamide conformation?
Answer:
Crystal structures reveal dihedral angles between aromatic rings and conformational flexibility. For example:
- Symmetry Analysis: In related compounds, twofold symmetry and E,E conformations are observed.
- Hydrogen Bonding: Intermolecular N–H···O and C–H···F interactions stabilize supramolecular chains (e.g., along the c-axis in N,N'-[4,4′-methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide)) .
Basic: What methodologies assess the biological activity of sulfamoyl-containing bisamides?
Answer:
- Antimicrobial Assays: Use disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer Screening: Employ MTT assays in 2D/3D cell cultures (e.g., HepG2, MCF-7) .
- Docking Studies: Model interactions with targets like orexin receptors or microbial enzymes .
Advanced: What precautions are necessary for handling sulfamoyl bisamides with potential mutagenicity?
Answer:
- Ames Testing: Screen for mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100).
- Decomposition Monitoring: Use DSC to detect exothermic decomposition events (e.g., compound 3 in ).
- PPE and Ventilation: Work under fume hoods with nitrile gloves and lab coats .
Advanced: How can environmental trace analysis of bisamide derivatives be performed?
Answer:
- Sampling: Collect air samples on 12PP-coated filters (0.07 L/min for 24 h).
- Derivatization: Convert to stable MDIP derivatives for LC-MS/MS analysis.
- Quantification: Use SRM transitions (e.g., m/z 577→164) with MDL of 0.35 ng/m .
Advanced: How to address discrepancies in reaction mechanisms proposed by different studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
